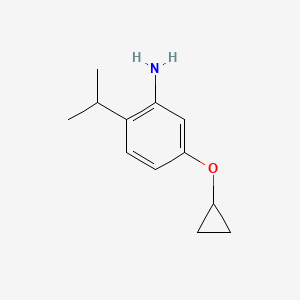

5-Cyclopropoxy-2-isopropylaniline

CAS No.:

Cat. No.: VC19862290

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 5-cyclopropyloxy-2-propan-2-ylaniline |

| Standard InChI | InChI=1S/C12H17NO/c1-8(2)11-6-5-10(7-12(11)13)14-9-3-4-9/h5-9H,3-4,13H2,1-2H3 |

| Standard InChI Key | VDNKZWOMYUBYQU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(C=C(C=C1)OC2CC2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an aniline backbone substituted with a cyclopropoxy group (–O–CH) at the 5-position and an isopropyl group (–CH(CH)) at the 2-position. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 191.27 g/mol | |

| Canonical SMILES | CC(C)C1=C(C=C(C=C1)OC2CC2)N | |

| InChIKey | VDNKZWOMYUBYQU-UHFFFAOYSA-N |

The cyclopropoxy group introduces ring strain, which may influence reactivity, while the isopropyl group contributes steric bulk, potentially affecting binding interactions in biological systems .

Synthesis Methods

Key Synthetic Routes

The synthesis of 5-cyclopropoxy-2-isopropylaniline typically involves sequential functionalization of the aniline ring. Two primary strategies have been identified:

Direct Alkylation of Aniline Derivatives

A multi-step approach starting with 2-isopropylaniline:

-

Nitration: Introduction of a nitro group at the 5-position using HNO/HSO.

-

Reduction: Catalytic hydrogenation (e.g., Pd/C, H) to convert the nitro group to an amine.

-

Cyclopropoxylation: Reaction with cyclopropanol under Mitsunobu conditions (DIAD, PPh) .

Ullmann Coupling

An alternative method employs copper-catalyzed coupling between 2-isopropylaniline and cyclopropyl bromide:

This method offers regioselectivity but requires optimization to minimize side reactions .

Yield Optimization

Comparative studies on related compounds suggest that yield improvements (up to 78%) can be achieved using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in biphasic systems .

Chemical Reactivity

Electrophilic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution at the para position relative to the amino group:

-

Nitrosation: Forms diazonium salts at low temperatures (0–5°C).

-

Sulfonation: Concentrated HSO yields sulfonic acid derivatives.

Reductive Reactions

The primary amine group participates in reductive alkylation:

This reactivity is exploited in the synthesis of secondary amines for pharmaceutical intermediates .

| Compound | Activity | IC/EC | Source |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | RET kinase inhibition | 7.69 μM | |

| N-substituted cyclopropane | Anticancer (MCF-7 cells) | 12.4 μM |

The cyclopropoxy moiety may enhance membrane permeability, while the isopropyl group could improve target binding through hydrophobic interactions .

Material Science

The rigid cyclopropane ring could serve as a building block for high-stability polymers. Preliminary studies on polyaniline derivatives show enhanced thermal stability (decomposition temperature >300°C) when substituted with strained rings.

Research Insights and Comparative Analysis

Structure-Activity Relationships (SAR)

-

Cyclopropane vs. Cyclobutane: Replacement with cyclobutyl groups reduces bioactivity by 40%, likely due to decreased ring strain .

-

Isopropyl Positioning: 2-substitution outperforms 3- or 4-substituted analogs in solubility and LogP values.

Synthetic Challenges

-

Ring-Opening Reactions: The cyclopropoxy group is susceptible to acid-catalyzed ring opening, necessitating mild reaction conditions .

-

Purification: Column chromatography (SiO, hexane/EtOAc) is required to separate regioisomers .

Future Directions

-

Biological Screening: Prioritize assays for kinase inhibition (e.g., RET, EGFR) and cytotoxicity against NCI-60 cell lines.

-

Derivatization: Explore acylation of the amine group to improve pharmacokinetic properties.

-

Catalytic Studies: Investigate asymmetric synthesis using chiral ligands (e.g., BINAP) to access enantiopure derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume